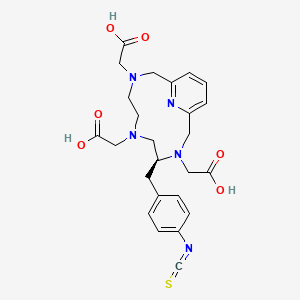
p-SCN-Bn-pcta
Übersicht
Beschreibung
p-SCN-Bn-PCTA is a bifunctional chelator (BFC) and a macrocyclic DPTA derivative . It is used for tumor pre-targeting and can be used for the conjugation of peptides and radionuclides .
Synthesis Analysis
The conjugation reactions of this compound to RNA reached completion within 5 hours in aqueous bicarbonate at a pH of 8.5 to 9 and a temperature of 40 °C . Longer reaction times produced addition products necessitating more extensive purification .
Molecular Structure Analysis
The molecular formula of this compound is C25H29N5O6S . The molecular weight is 527.6 g/mol . The IUPAC name is 2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid .
Chemical Reactions Analysis
The radiolabeling efficiency, in vitro stability, and biodistribution of immunoconjugates with this compound were studied . The anti-CD20 antibody, rituximab, was conjugated to this compound . The efficiencies of 64Cu radiolabeling were dependent on the concentration of immunoconjugate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 527.6 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 12, and a rotatable bond count of 9 .
Wissenschaftliche Forschungsanwendungen
Radiomarkierung für die Positronen-Emissions-Tomographie (PET)
p-SCN-Bn-pcta wird als bifunktioneller Chelator zur Radiomarkierung von Antikörpern mit Kupfer-64 verwendet. Diese Anwendung ist entscheidend für die Entwicklung von PET-Bildgebungsmitteln, die zur Früherkennung von Krebsarten wie Bauchspeicheldrüsenkrebs und Magen-Darm-Krebs eingesetzt werden . Der Chelator-Antikörper-Konjugat, PCTA-NCAB001, wurde für diesen Zweck charakterisiert und optimiert, um Stabilität und Wirksamkeit für die klinische Anwendung zu gewährleisten .
Früherkennung von Krebs
Die Konjugation von this compound mit Anti-Epidermal Growth Factor Receptor (EGFR)-Antikörpern ermöglicht die Früherkennung von Bauchspeicheldrüsenkrebs. Dies wird erreicht, indem Tumoreinschlüsse von nur 3 mm Größe mit PET identifiziert werden . Die Möglichkeit, Krebs in einem so frühen Stadium zu erkennen, kann die Behandlungsergebnisse deutlich verbessern.
Qualitätskontrolle in der Produktion
Bei der Herstellung von Radiometall-Antikörper-Komplexen ist die Kontrolle der Eigenschaften des Antikörper-Chelator-Konjugats entscheidend. This compound spielt eine Rolle bei der Aufrechterhaltung der Qualität dieser Komplexe. Es wurden Methoden entwickelt, um Größenvarianten aus dem PCTA-NCAB001-Konjugat zu entfernen, was für die Qualität des Endprodukts unerlässlich ist .
Radioimmuntherapie
This compound ist an der Entwicklung von Antikörper-Radiometall-Konjugaten für die Radioimmuntherapie beteiligt. Dieser therapeutische Ansatz zielt auf bösartige Krebsarten ab, indem die Strahlung direkt an die Tumorzellen abgegeben wird, wodurch die Schädigung des gesunden Gewebes minimiert wird .
Stabilisierung von Antikörper-Chelator-Konjugaten
Eine neue Formulierung wurde entwickelt, um den Antikörper-Chelator-Konjugat PCTA-NCAB001 und den radiomarkierten Komplex 64Cu-NCAB001 zu stabilisieren. Diese Stabilisierung ist entscheidend für die langfristige Lagerung des Konjugats und seine spätere klinische Anwendung .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound zur Entwicklung neuer Medikamente und Therapien eingesetzt. Seine Rolle bei der Konjugation von Antikörpern mit Radiometallen eröffnet Möglichkeiten zur Entwicklung neuartiger diagnostischer und therapeutischer Mittel, die in verschiedenen klinischen Umgebungen eingesetzt werden können .
Wirkmechanismus
Target of Action
p-SCN-Bn-PCTA is a bifunctional chelator (BFC) that is primarily used for radiolabeling monoclonal antibodies (mAbs) under mild conditions . The primary targets of this compound are the HER2/neu receptors, which are overexpressed in certain types of cancers . The compound is used to label these receptors for imaging and therapeutic purposes .
Mode of Action
This compound forms a stable coordination complex with radiometals, such as 64Cu . This complex is then conjugated to mAbs that target the HER2/neu receptors . The resulting radiolabeled mAbs can bind to the HER2/neu receptors on cancer cells, allowing for targeted imaging or therapy .
Biochemical Pathways
It is known that the compound plays a role in the imaging and treatment of cancers that overexpress the her2/neu receptors . By labeling these receptors with radiometals, this compound allows for the visualization of tumors and the delivery of targeted radiotherapy .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the mAbs to which it is conjugated . These mAbs typically have a long circulation time in the body, allowing for sufficient uptake by tumor cells .
Result of Action
The primary result of this compound’s action is the visualization of tumors that overexpress the HER2/neu receptors . The compound allows for clear imaging of these tumors, resulting in higher tumor-to-background ratios . In addition, this compound can be used for targeted radiotherapy, potentially leading to the destruction of tumor cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of radiolabeling can be affected by the pH and temperature of the reaction conditions . Furthermore, the stability of the radiolabeled compound can be influenced by the presence of competing ions in the body . This compound has been shown to form stable complexes with 64cu, suggesting that it is relatively resistant to these environmental influences .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBASOXWBKMSC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949147-44-8 | |
| Record name | p-SCN-Bn-pcta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949147448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-SCN-BN-PCTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79XFT02E12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



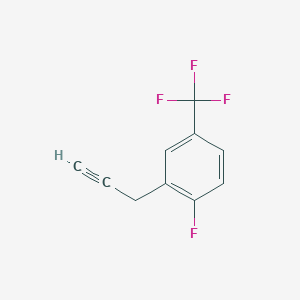

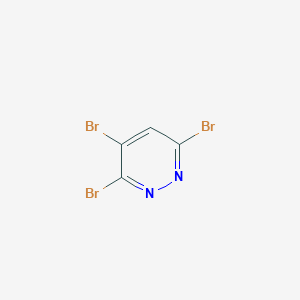
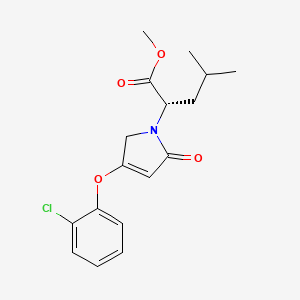
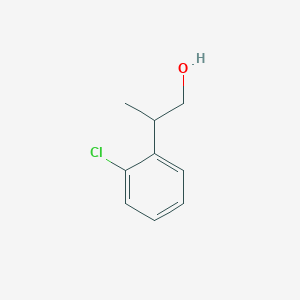


![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)
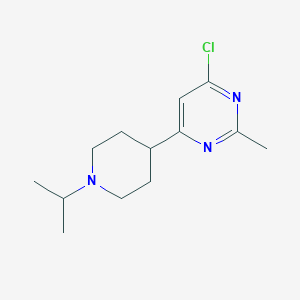
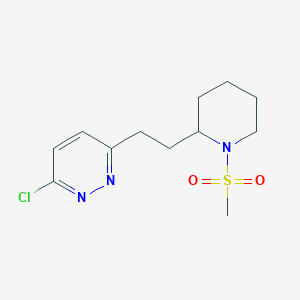


![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)
